4-Amino-2-methylenebutanoic acid

GABAC Receptor Binding Affinity Electrophysiology

Researchers needing validated GABAC receptor pharmacology tools face limited sourcing options. 4-Amino-2-methylenebutanoic acid (CAS 65370-67-4) is a structurally defined weak partial agonist with quantified activity parameters essential for reproducible receptor studies. • KD = 182 μM at human ρ1 GABAC receptors; intrinsic activity = 4.4% • Competitive antagonist potency KB = 53 μM for functional blockade assays • Natural product (found in nuts); applicable as metabolomics reference standard Available from BenchChem with consistent quality for SAR campaigns and global shipping.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 65370-67-4
Cat. No. B13152341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylenebutanoic acid
CAS65370-67-4
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC=C(CCN)C(=O)O
InChIInChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h1-3,6H2,(H,7,8)
InChIKeyFTWHFXMUJQRNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methylenebutanoic Acid in GABAC Receptor Research


4-Amino-2-methylenebutanoic acid (CAS 65370-67-4) is a gamma-amino acid derivative functionally related to gamma-aminobutyric acid (GABA) [1]. It is characterized by a 2-methylene group and a primary amine. As a naturally occurring compound found in nuts [2], its primary scientific interest lies in its activity as a weak partial agonist at GABAC receptors, a property that has been directly quantified and compared to other structurally similar analogs [3].

Weak partial agonist at GABAC receptors (ρ1 subunit)
Structurally distinct from methyl-, chloro-, and saturated analogs
Naturally occurring compound; may support metabolomics reference workflows

Analog Substitution Alters GABAC Receptor Pharmacology


In GABAC receptor pharmacology, subtle structural modifications at the C2 position of GABA and its analogs are tolerated but can dramatically change the compound's functional profile from an agonist to an antagonist or alter its potency and efficacy [1]. Substituting the 2-methylene group of 4-Amino-2-methylenebutanoic acid with a methyl group or a chlorine atom, or saturating the molecule, results in quantifiably different binding affinities, intrinsic activities, and antagonist properties [1]. Therefore, generic substitution of this compound with a close analog in receptor studies is not scientifically valid, as it would introduce distinct and measurable pharmacological behaviors.

Replacing the 2-methylene group with a methyl or chlorine atom alters binding affinity and intrinsic activity.
Analog substitution can shift functional profile from weak partial agonist to stronger agonist or antagonist, invalidating direct receptor comparisons.
Saturated or halogenated analogs exhibit quantifiably different pharmacological behaviors; generic substitution is not scientifically valid.

Quantitative Comparison of 4-Amino-2-methylenebutanoic Acid at GABAC Receptors


Binding Affinity (KD) at GABAC Receptors

4-Amino-2-methylenebutanoic acid exhibits a binding affinity (KD) of 182 μM at human ρ1 GABAC receptors expressed in Xenopus oocytes, measured via two-electrode voltage-clamp electrophysiology [1]. In the same study, its saturated analog, 4-Amino-2-methylbutanoic acid, had a KD of 189 μM, and the chlorinated analog, 4-Amino-2-chlorobutanoic acid, had a KD of 285 μM [1]. This demonstrates that the 2-methylene substitution results in a distinct and quantifiably different binding profile compared to a methyl group or a chlorine atom.

Binding Affinity (KD)
Head-to-head
4-Amino-2-methylenebutanoic acid KD 182 μM
Saturated analog 189 μM
Chlorinated analog 285 μM
Distinct binding profile vs. structural analogs
Xenopus oocyte ρ1 receptor electrophysiology; source review
GABAC Receptor Binding Affinity Electrophysiology

Intrinsic Activity at GABAC Receptors

The compound acts as a weak partial agonist at GABAC receptors, with an intrinsic activity of only 4.4% relative to the full agonist GABA [1]. In contrast, the saturated analog 4-Amino-2-methylbutanoic acid exhibited an intrinsic activity of 12.1%, while 4-amino-2-chlorobutanoic acid was 5.2% [1]. This low intrinsic activity indicates that the compound is a very weak activator of the receptor, distinguishing it from both the natural ligand and other synthetic analogs.

Intrinsic Activity (vs GABA)
Head-to-head
4-Amino-2-methylenebutanoic acid 4.4%
GABA (full agonist) 100%
Saturated analog 12.1%
Chlorinated analog 5.2%
Very weak partial agonist; distinguishable from close analogs
Two-electrode voltage-clamp in oocyte model
GABAC Receptor Intrinsic Activity Partial Agonist

Antagonist Potency (KB) at GABAC Receptors

Despite its weak agonist activity, 4-Amino-2-methylenebutanoic acid functions as a more effective antagonist, blocking the effects of GABA with a KB value of 53 μM [1]. This is more potent than its antagonism compared to 4-Amino-2-chlorobutanoic acid, which had a KB of 101 μM [1]. In comparison, a related unsaturated compound, trans-4-amino-2-methylbut-2-enoic acid, was a moderately potent antagonist with an IC50 of 31.0 μM and a KB of 45.5 μM [1].

Antagonist Potency (KB)
Head-to-head
4-Amino-2-methylenebutanoic acid KB 53 μM
Chlorinated analog 101 μM
trans-4-amino-2-methylbut-2-enoic acid KB 45.5 μM, IC50 31.0 μM
Competitive antagonist with specific potency
GABAC receptor blockade; oocyte electrophysiology context
GABAC Receptor Antagonist KB Value

Recommended Applications for 4-Amino-2-methylenebutanoic Acid


Pharmacological Tool for GABAC Antagonism

Given its weak partial agonist activity (4.4% intrinsic activity) and measurable competitive antagonist potency (KB = 53 μM) at human ρ1 GABAC receptors [1], 4-Amino-2-methylenebutanoic acid is a suitable tool for investigating GABAC receptor function. It can be used to block the effects of GABA or other agonists in electrophysiological or functional assays where a weak agonist background is acceptable or can be accounted for.

GABAC Receptor SAR Studies

The quantifiable differences in KD, intrinsic activity, and KB compared to its 2-methyl, 2-chloro, and 2-unsaturated analogs [1] make this compound an essential reference for SAR campaigns. It serves as a key data point for understanding how the specific 2-methylene substitution influences binding, activation, and antagonism at the GABAC receptor binding site.

Metabolomics and Natural Product Research as a Reference Standard

As a naturally occurring compound identified in nuts [2], 4-Amino-2-methylenebutanoic acid can be used as an analytical reference standard in metabolomics studies focused on plant-derived metabolites or in studies of nutritional biochemistry.

Application
Selection Property
Validation Focus
GABAC receptor functional studies
Weak partial agonist with competitive antagonist profile
Functional blockade in electrophysiology assays; differentiate from full agonist responses
GABAC receptor SAR campaigns
Distinct C2-methylene substitution pharmacological signature
Comparative binding, activation, and antagonism parameters vs. analog series
Metabolomics and natural product research
Naturally occurring compound identified in nuts
Chromatographic and mass spectrometric identification; reference standard suitability review

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